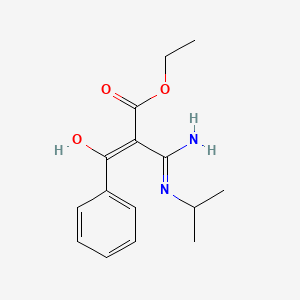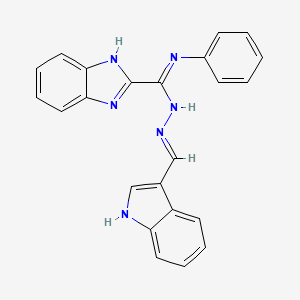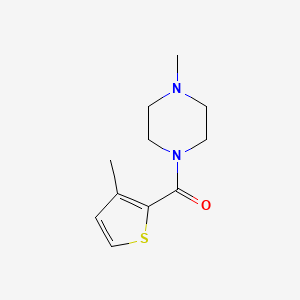
N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features It contains a benzenesulfonamide core with multiple methyl groups and a dioxothiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of a tetramethylbenzene derivative followed by the introduction of the dioxothiolan ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxothiolan ring and sulfonamide group are key structural features that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: A related compound with similar structural features but different functional groups.
1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another compound with multiple methyl groups and a unique ring structure.
Uniqueness
N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide is unique due to its combination of a benzenesulfonamide core with a dioxothiolan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,2,4,6-tetramethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-11-8-12(2)14(13(3)9-11)22(19,20)16(5)15(4)6-7-21(17,18)10-15/h8-9H,6-7,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAQLSIMDJHAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6024919.png)

![5-(1-azepanyl)-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6024930.png)
![(4Z)-4-[(Hydroxyamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6024938.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide](/img/structure/B6024946.png)
![1-(3-fluorobenzyl)-4-[(3-methylbenzyl)amino]-2-pyrrolidinone](/img/structure/B6024948.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6024950.png)
![7-(3-methoxybenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6024970.png)

![N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-2-(2-methylindol-1-yl)ethanamine](/img/structure/B6024991.png)
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B6024995.png)

![N-(4-ethoxyphenyl)-2-[1-(2-fluorophenyl)-4-hydroxy-6-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B6025026.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6-trimethylbenzenesulfonohydrazide](/img/structure/B6025030.png)
